2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that features a combination of imidazole, chlorophenyl, and isoxazole moieties
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-10-8-13(19-22-10)18-14(21)9-23-15-17-6-7-20(15)12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAUJEGCQVNHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and isoxazole intermediates, followed by their coupling through a thioether linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Scientific Research Applications
The compound exhibits diverse applications across various scientific fields:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with similar structures have shown efficacy against various microbial strains, including Salmonella typhi and Bacillus subtilis. The mechanism likely involves enzyme inhibition and receptor modulation .
- Antitumor Activity : The compound may inhibit key enzymes involved in cancer progression, such as Raf kinase, which plays a critical role in cell growth signaling pathways .
- Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit inflammatory responses in microglial cells, suggesting potential neuroprotective roles in diseases like Parkinson's .
Chemical Research
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution .
Case Studies
- Study on Antimicrobial Properties : A study evaluated a series of compounds similar to 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide for their antimicrobial effects against Mycobacterium tuberculosis. Compounds exhibiting significant activity were further tested in vivo using mouse models .
- Evaluation of Antitumor Efficacy : Research focused on the antitumor potential of imidazole derivatives revealed that specific modifications could enhance their inhibitory effects on cancer cell lines. This highlights the importance of structural variations in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-((4-methyl-5-(5-methylisoxazol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- 5-[2-({[(4-chlorophenyl)sulfonyl]oxy}imino)propyl]-2-(5-methylisoxazol-3-yl)-2H-1,2,3,4-tetraazole
Uniqueness
Compared to similar compounds, 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates an imidazole ring, a thioether linkage, and an isoxazole moiety, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 283.77 g/mol. The presence of the 4-chlorophenyl group and the 5-methylisoxazol enhances its potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds with imidazole and thioether functionalities often exhibit significant biological activities, including:
- Antitumor Activity : Compounds similar to this structure have shown the ability to inhibit key enzymes involved in cancer progression, such as Raf kinase, which is critical in signaling pathways for cell growth and survival.
- Antimicrobial Properties : The structural components suggest potential efficacy against various microbial strains. Compounds with similar imidazole and thioether linkages have demonstrated antimicrobial activity against bacteria like Salmonella typhi and Bacillus subtilis .
- Anti-inflammatory Effects : Research has shown that related compounds can inhibit inflammatory responses in microglial cells, suggesting a possible neuroprotective role in conditions like Parkinson's disease .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, modulating their function and influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging : Compounds with similar structures have been noted for their ability to scavenge ROS, reducing oxidative stress in cells.
Case Studies
A number of studies have explored the biological activities of compounds related to this molecule:
- Antitumor Studies : In vitro studies have demonstrated that derivatives of imidazole can induce apoptosis in cancer cell lines by activating caspase pathways.
- Neuroprotective Effects : A study investigated the anti-inflammatory properties of related compounds in models of neuroinflammation, showing significant reductions in pro-inflammatory cytokines and improved neuronal survival rates .
- Antimicrobial Efficacy : A series of synthesized compounds were tested against various bacterial strains, revealing moderate to strong inhibitory effects against targeted pathogens .
Q & A
Q. Methodological Approach :
- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions .
- Validate with enzyme inhibition assays (e.g., COX-1/2 inhibition) .
Advanced: How can researchers resolve contradictions in biological data across studies?
Answer:
Contradictions often arise from assay variability or impurity interference. Strategies include:
Standardize Assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., Celecoxib for COX inhibition) .
Purity Validation : Confirm compound purity via HPLC (≥98%) and elemental analysis .
Dose-Response Curves : Generate EC₅₀/IC₅₀ values across 3+ independent replicates to assess reproducibility .
Basic: What are the compound’s key physicochemical properties?
Answer:
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–165°C | Differential Scanning Calorimetry |
| Solubility | 0.5 mg/mL in DMSO | Shake-flask method |
| LogP | 3.2 ± 0.1 | HPLC retention time |
Advanced: How can computational methods guide mechanistic studies?
Answer:
- DFT Calculations : Predict reactivity of the thioether group (e.g., bond dissociation energy ~75 kcal/mol) .
- Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., 20 ns simulations in GROMACS) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with His90 in target proteins) .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Answer:
- Challenge : Co-elution of byproducts (e.g., unreacted imidazole precursors).
- Solution : Use gradient elution (5→50% ethyl acetate in hexane) and monitor via TLC (Rf = 0.3–0.4) .
- Advanced Purification : Preparative HPLC with a C18 column (MeCN/H₂O, 70:30) for scale-up .
Advanced: What in vitro models are suitable for evaluating therapeutic potential?
Answer:
- Anticancer Activity : MTT assay in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Anti-inflammatory : COX-2 inhibition in LPS-stimulated RAW 264.7 macrophages .
- Dosage : Test at 1–100 µM with 24–72 hr exposure to establish dose-dependent effects .
Advanced: How does stereoelectronic tuning of substituents affect metabolic stability?
Answer:
- Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic resistance (t₁/₂ > 6 hr in liver microsomes) .
- Electron-Donating Groups (e.g., -OCH₃): Accelerate CYP450-mediated degradation (t₁/₂ < 2 hr) .
Method : Incubate with human liver microsomes (HLM) and quantify via LC-MS/MS .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .
- Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
